molecular formula C23H22ClN3O3S B2684781 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide CAS No. 899754-36-0

2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide

Numéro de catalogue: B2684781
Numéro CAS: 899754-36-0
Poids moléculaire: 455.96
Clé InChI: PWCCNNIZVIAEPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide” is a complex organic molecule . It is part of a class of compounds that have been studied for their potential as modulators of GPR139, a G protein-coupled receptor .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of salicylamide with various aldehydes and ketones . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis has also been described .


Molecular Structure Analysis

The molecular formula of the compound is C22H19F2N3O3S, and it has an average mass of 443.466 Da . The structure is complex, featuring a benzofuro[3,2-d]pyrimidin-2-yl group, a butyl group, and a 2-chlorobenzyl group .

Applications De Recherche Scientifique

Structural Analysis and Conformation

  • Studies on related compounds show that these molecules often have a folded conformation, with significant inclinations between the pyrimidine ring and the benzene ring. This structural characteristic might be relevant to the research applications of the compound , suggesting potential interactions and stability features (Subasri et al., 2017).

Dual Inhibitory Activity

  • Analogs of this compound have shown potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This indicates that the compound could be of significant interest in research concerning cancer and bacterial infections, where inhibiting these enzymes is crucial (Gangjee et al., 2008).

Anticancer Potential

  • Related compounds have demonstrated anticancer activity, particularly against leukemia cell lines. This suggests that research on 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide could focus on its potential use in cancer treatment (Horishny et al., 2021).

Novel Synthesis and Structural Variations

  • Research has explored the synthesis of related compounds and their structural variations. This could provide insights into the synthesis of 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide for specific research applications (Wang et al., 2019).

Potential in Treating Viral Infections

  • The compound's analogs have been investigated for antiviral properties, particularly against COVID-19, highlighting its potential in viral research and treatment strategies (Mary et al., 2020).

Orientations Futures

The compound is part of a class of compounds that have been studied for their potential as modulators of GPR139 . This suggests potential future directions for research into the therapeutic applications of these compounds.

Propriétés

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-2-3-12-27-22(29)21-20(16-9-5-7-11-18(16)30-21)26-23(27)31-14-19(28)25-13-15-8-4-6-10-17(15)24/h4-11H,2-3,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCCNNIZVIAEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.